Cas no 80997-75-7 (3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine)

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine structure
80997-75-7 structure
Product Name:3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine
CAS No:80997-75-7
MF:C13H11NO3S
MW:261.296342134476
CID:2155055
PubChem ID:320405
Update Time:2025-04-21

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine Chemical and Physical Properties

Names and Identifiers

    • 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine
    • 3-Phenyl-2-(phenylsulfonyl)oxaziridine
    • 2-(Phenysulfonyl)-3-phenyloxaziridine
    • MKHGVMIXRPGHOO-UHFFFAOYSA-N
    • 2-(Phenylsulfonyl)-3-phenyloxaziridine
    • 862-503-9
    • SCHEMBL13663248
    • 2-Benzenesulphonyl-3-phenyl-oxaziridine
    • DTXSID10313234
    • 3-phenyl-2-phenylsulphonyloxaziridine
    • SB13078
    • NSC268112
    • phenyl-2-(phenylsulfonyl)oxaziridine
    • Davis reagent
    • racemic 2-benzenesulfonyl-3-phenyloxaziridine
    • 80997-75-7
    • SCHEMBL2338341
    • 3-Phenyl-2-(phenylsulfonyl)-oxaziridine
    • 63160-13-4
    • DB-073278
    • MFCD03931864
    • N-(benzenesulfonyl)phenyloxaziridine
    • NSC-268112
    • 3-phenyl-2-(phenysulfonyl)-1,2-oxaziridine
    • 3-phenyl-2-(phenylsulfonyl)-1,2oxaziridine
    • BCP25532
    • NSC-377129
    • Davis oxaziridine
    • NSC377129
    • AKOS015855754
    • 2-(benzenesulfonyl)-3-phenyl-oxaziridine
    • AC-25497
    • CS-0019264
    • 3-phenyl-2-(phenyl-sulfonyl)oxaziridine
    • NSC 268112
    • GS-3937
    • SY026452
    • Oxaziridine, 3-phenyl-2-(phenylsulfonyl)-
    • 2-(Benzenesulfonyl)-3-phenyloxaziridine;3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine;Davis oxaziridine
    • 2-(phenylsulfonyl)-3-phenyl-oxaziridine
    • 2-phenylsulfonyl-3-phenyloxaziridine
    • 2-(benzenesulfonyl)-3-phenyloxaziridine
    • 2-benzenesulfonyl-3-phenyl-oxaziridine
    • DB-241236
    • FD20804
    • EN300-175119
    • 2-benzenesulfonyl-3-phenyloxaziridine
    • SCHEMBL113055
    • Inchi: 1S/C13H11NO3S/c15-18(16,12-9-5-2-6-10-12)14-13(17-14)11-7-3-1-4-8-11/h1-10,13H
    • InChI Key: MKHGVMIXRPGHOO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N1C(C2C=CC=CC=2)O1)(=O)=O

Computed Properties

  • Exact Mass: 261.04596439Da
  • Monoisotopic Mass: 261.04596439Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 58.1Ų

Experimental Properties

  • Density: 1.398±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.15 g/l) (25 º C),
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.